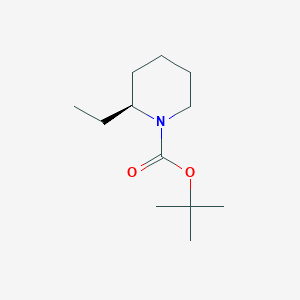

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate

Description

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom and an ethyl substituent at the (S)-configured second position of the piperidine ring. This compound is widely utilized in pharmaceutical chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors, antimicrobial agents, and neuroactive compounds. The Boc group enhances solubility and stability during synthetic processes, while the ethyl side chain influences steric and electronic properties, affecting reactivity and binding interactions in downstream applications .

These analogs are synthesized via Boc-protection strategies, coupling reactions, and chiral resolution techniques, as detailed in the evidence .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODONUATMTJPI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate typically involves the reaction of (S)-2-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and scalability. The use of flow microreactors allows for precise temperature and pressure control, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, particularly at the 2-position, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (S)-2-ethylpiperidine-1-carboxylate serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block for complex molecules. The compound is often synthesized via the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions, yielding high purity and yield rates.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is utilized as a precursor for synthesizing various therapeutic agents. It has been involved in the development of drugs targeting neurological disorders due to its ability to modulate enzyme activity and interact with biological systems.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can act as a substrate for specific enzymes, facilitating studies on enzyme mechanisms and drug interactions. For instance, it has been used to investigate the catalytic efficiency of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Research

The compound is also significant in biological research, particularly in studies involving enzyme mechanisms and cellular interactions. Its structure allows it to mimic natural substrates, making it suitable for exploring biochemical pathways and drug efficacy.

Case Study: Pharmacological Applications

In pharmacological research, this compound has been evaluated for its potential therapeutic effects. Studies indicated that derivatives of this compound exhibit promising activity against various targets, including receptors involved in pain modulation and inflammation.

Agrochemical Applications

Pesticide Development

Beyond pharmaceuticals, this compound plays a role in agrochemical formulations as well. Its derivatives have been explored for developing new pesticides and herbicides, leveraging its chemical properties to enhance efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Key Observations:

Bulkier substituents (e.g., iodopyrimidoindole in ) reduce synthetic yields (e.g., 54% for the iodinated analog) due to steric hindrance during coupling reactions.

Synthetic Methodologies :

- Most analogs are synthesized via Boc-protected intermediates using coupling agents like HBTU or DIPEA in polar aprotic solvents (DMF, DCM) .

- Chiral purity is maintained through enantioselective synthesis or resolution techniques, as seen in the preparation of (S)-configured piperidines .

Biological Activity :

- Piperidine-Boc derivatives with aromatic or heteroaromatic substituents (e.g., 4-fluorophenyl in ) exhibit enhanced antimicrobial or anticancer activity compared to aliphatic-substituted analogs.

- Hydroxy or hydroxymethyl groups (e.g., ) improve hydrogen-bonding capacity, critical for target binding in enzyme inhibitors.

Biological Activity

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.35 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethyl group at the 2-position, which influences its lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines.

2. Neuroprotective Effects

Compounds with piperidine structures have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests potential therapeutic applications in cognitive disorders.

3. Antimicrobial Properties

Preliminary evaluations have indicated that certain piperidine derivatives possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperidine ring through cyclization.

- Introduction of the tert-butyl and ethyl groups via alkylation reactions.

- Carboxylation to yield the final product.

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals insights into how modifications can alter potency:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl (R)-2-methylpiperidine-1-carboxylate | 664364-76-5 | Variation in side chain | Different activity profile |

| tert-butyl 4-(3-fluoropropyl)piperidine-1-carboxylate | 409061-22-9 | Fluoropropyl substitution | Enhanced lipophilicity |

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Screening

In a study assessing various piperidine derivatives for anticancer activity, this compound demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and SK-BR-3, with IC50 values comparable to established chemotherapeutics like tamoxifen .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective agents identified that compounds similar to this compound effectively inhibit AChE activity, leading to increased acetylcholine levels in neuronal cultures. This mechanism suggests potential use in Alzheimer's disease therapy .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing tert-Butyl (S)-2-ethylpiperidine-1-carboxylate?

The synthesis typically involves a multi-step process using piperidine derivatives as starting materials. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Stereoselective Alkylation : The (S)-2-ethyl group is introduced via asymmetric alkylation, often employing chiral catalysts (e.g., palladium complexes) or chiral auxiliaries to ensure enantiomeric purity .

- Optimization : Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and reaction time (4–24 hours) are critical for yield improvement. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the purity and identity of the compound be validated after synthesis?

Q. What safety precautions are essential during handling and storage?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Respiratory Protection : For powder handling, use NIOSH-certified N95/P2 respirators; for volatile solvents, employ OV/AG cartridges .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How is this compound utilized as an intermediate in drug discovery?

The Boc-protected piperidine scaffold is a key building block for:

- Pharmaceutical Targets : It serves as a precursor for kinase inhibitors, antiviral agents, and neuroactive compounds. For example, derivatives have been explored as calcium channel blockers in cardiovascular research .

- Peptide Mimetics : The ethyl-piperidine moiety mimics natural amino acid side chains, enabling structure-activity relationship (SAR) studies in protease inhibitors .

Q. What strategies ensure stereochemical fidelity during synthesis?

- Chiral Catalysis : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% enantiomeric excess .

- Dynamic Kinetic Resolution : Racemic substrates are resolved via enzymatic catalysis (e.g., lipases) under kinetic control .

- X-ray Crystallography : Single-crystal analysis of intermediates confirms absolute configuration, resolving ambiguities in NMR data .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .

- Isotopic Labeling : ²H or ¹³C-labeled analogs clarify signal assignments in overcrowded spectra .

- Variable Temperature NMR : Heating samples to 60°C reduces rotational barriers, simplifying splitting patterns .

Q. What methodologies assess stability under varying experimental conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., Boc deprotection) .

- HPLC-MS Monitoring : Track decomposition products (e.g., piperidine formation) over time to establish shelf-life .

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to optimize reaction or formulation conditions .

Q. How is the compound integrated into complex synthetic workflows (e.g., solid-phase synthesis)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.